3-[(2-Benzoxazolyl)oxy]propan-1-ol
Description
3-[(2-Benzoxazolyl)oxy]propan-1-ol is a heterocyclic organic compound featuring a benzoxazole moiety linked via an ether bridge to a propanol chain. Benzoxazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-rich aromatic systems and stability. This compound’s structure combines the rigid benzoxazole core with a flexible hydroxypropyl chain, enabling unique physicochemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C10H11NO3/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
JLNPJICOSUHXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Benzoxazole vs. Benzodioxole: The benzoxazole core contains nitrogen and oxygen, while benzodioxole has two oxygen atoms.
- Bromine Substituent : The brominated benzodioxol derivative () introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility.
Physicochemical Properties
A comparative analysis of physicochemical parameters is critical for application-oriented decisions:
Insights :
- LogP : The brominated benzodioxol derivative exhibits higher lipophilicity (LogP 2.8) due to bromine, whereas the benzoxazole analogue is more polar (LogP 1.2).
- Solubility : The benzoxazole derivative’s oxygen-rich structure improves aqueous solubility compared to its benzothiazole counterpart.
Key Observations :
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